Enhydrin A
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Overview
Description
Enhydrin is a sesquiterpene lactone compound primarily found in the leaves of the yacon plant (Smallanthus sonchifolius). It is known for its significant bioactive properties, including hypoglycemic and anti-inflammatory effects .
Preparation Methods
Enhydrin can be isolated from yacon leaves using a freeze crystallization technique followed by preparative high-performance liquid chromatography (HPLC). The ethanolic extract of yacon leaves is subjected to freeze crystallization, and the resulting crystals are further purified using preparative HPLC
Chemical Reactions Analysis
Enhydrin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the lactone ring, potentially altering its bioactivity.
Substitution: Enhydrin can undergo substitution reactions, particularly at the lactone ring, leading to the formation of various derivatives.
Scientific Research Applications
Enhydrin has a wide range of scientific research applications:
Chemistry: Used as a marker compound for the quality control of yacon leaf extracts.
Mechanism of Action
Enhydrin exerts its effects through various mechanisms:
Hypoglycemic Activity: Inhibits α-glucosidase enzyme, reducing postprandial hyperglycemia in diabetic rats.
Anti-inflammatory Activity: Inhibits NF-κB-mediated transcription, leading to reduced inflammation and induction of apoptosis in cancer cells.
Analgesic Activity: Likely inhibits cyclooxygenase-2 (COX-2) enzyme, contributing to its pain-relieving effects.
Comparison with Similar Compounds
Enhydrin is often compared with other sesquiterpene lactones such as uvedalin, which is also found in yacon leaves. While enhydrin primarily exhibits hypoglycemic and anti-inflammatory properties, uvedalin is known for its antibacterial activity against Bacillus anthracis and methicillin-resistant Staphylococcus aureus (MRSA) . Other similar compounds include melampolides and repandolides, which also demonstrate anti-inflammatory and anticancer activities .
Properties
Molecular Formula |
C23H28O10 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl (7E)-9-acetyloxy-10-(2,3-dimethyloxirane-2-carbonyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |
InChI |
InChI=1S/C23H28O10/c1-10-14-16(31-21(27)23(5)11(2)32-23)15(29-12(3)24)13(20(26)28-6)8-7-9-22(4)18(33-22)17(14)30-19(10)25/h8,11,14-18H,1,7,9H2,2-6H3/b13-8+ |
InChI Key |
VCBNPTWPJQLHQN-MDWZMJQESA-N |
Isomeric SMILES |
CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CC/C=C(\C2OC(=O)C)/C(=O)OC)C)OC(=O)C3=C |
Canonical SMILES |
CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |
Synonyms |
enhydrin |
Origin of Product |
United States |
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